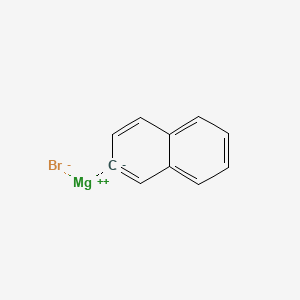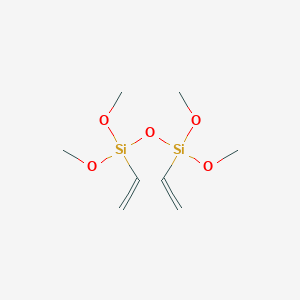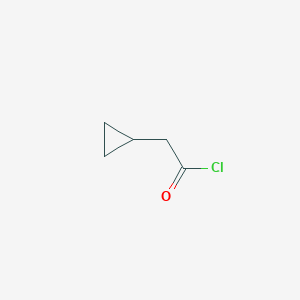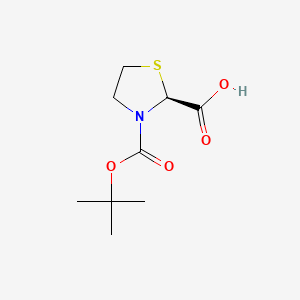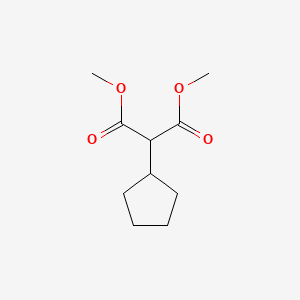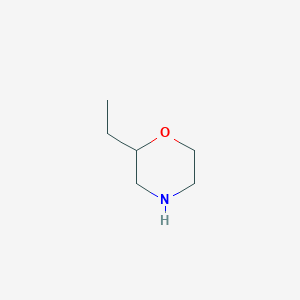
2-Borono-4-fluorobenzoic acid
Overview
Description
2-Borono-4-fluorobenzoic acid is an organic compound with the molecular formula C7H6BFO4 It is a derivative of benzoic acid, where a boronic acid group and a fluorine atom are substituted at the 2 and 4 positions, respectively
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of various other compounds, suggesting that it may interact with multiple targets depending on the specific synthesis process .
Mode of Action
It is used in the synthesis of various compounds, indicating that it likely undergoes chemical reactions to form new bonds and structures .
Biochemical Pathways
Given its role in the synthesis of other compounds, it can be inferred that it may be involved in various biochemical pathways depending on the specific synthesis process .
Result of Action
It is known to be used in the synthesis of various compounds, suggesting that its action results in the formation of new chemical structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-borono-4-fluorobenzoic acid typically involves the borylation of 2-bromo-4-fluorobenzoic acid. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where 2-bromo-4-fluorobenzoic acid reacts with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Borono-4-fluorobenzoic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate, palladium chloride)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Solvents: (e.g., tetrahydrofuran, dimethylformamide)
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling
Phenol derivatives: from oxidation reactions
Substituted benzoic acids: from nucleophilic aromatic substitution
Scientific Research Applications
2-Borono-4-fluorobenzoic acid has diverse applications in scientific research:
Biology: The compound is employed in the development of boron-containing drugs and probes for biological studies.
Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
- 2-Fluoro-5-nitrobenzoic acid
Comparison: 2-Borono-4-fluorobenzoic acid is unique due to the presence of both a boronic acid group and a fluorine atom, which confer distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers enhanced potential for forming carbon-carbon bonds through Suzuki-Miyaura coupling and other reactions. The combination of boron and fluorine functionalities also makes it valuable in medicinal chemistry for designing novel therapeutic agents.
Properties
IUPAC Name |
2-borono-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMLMMRXRIGREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592148 | |
| Record name | 2-Borono-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-62-7 | |
| Record name | 2-Borono-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[Chloro(dimethyl)silyl]propanenitrile](/img/structure/B1591509.png)


